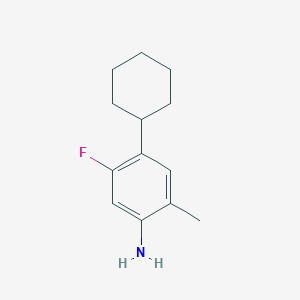
4-Cyclohexyl-5-fluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-5-fluoro-2-methylaniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-5-fluoro-2-methylaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions. For instance, starting with a fluorinated benzene derivative, the introduction of the cyclohexyl group can be achieved through a Friedel-Crafts alkylation reaction. The methyl group can be introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-5-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
4-Cyclohexyl-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-5-fluoro-2-methylaniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclohexyl and methyl groups can influence its overall hydrophobicity and steric properties. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain biological assays.
4-Cyclohexyl-2-methylaniline: Lacks the fluorine atom, which may reduce its binding affinity to specific targets.
5-Fluoro-2-methylaniline: Similar structure but without the cyclohexyl group, affecting its overall chemical and biological properties.
Uniqueness
4-Cyclohexyl-5-fluoro-2-methylaniline is unique due to the combination of the cyclohexyl, fluorine, and methyl groups, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-cyclohexyl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C13H18FN/c1-9-7-11(12(14)8-13(9)15)10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3 |
InChI Key |
VGEPRGUULHJYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


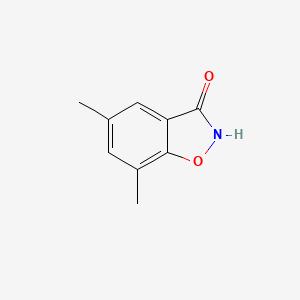
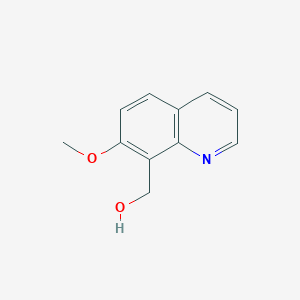
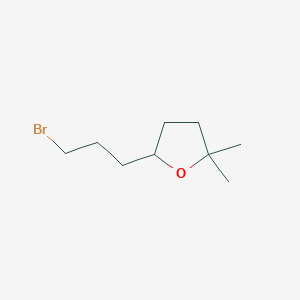



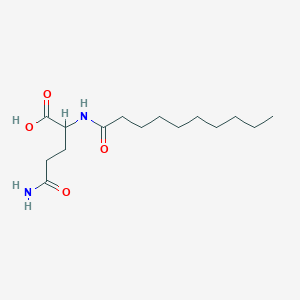
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B15262388.png)
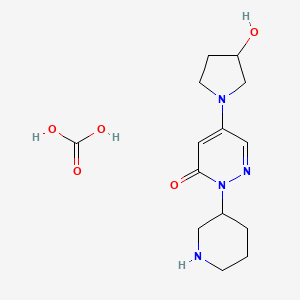



![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15262418.png)
![3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B15262423.png)
